Distinct Aminimide Scaffold: A Non-Peptidomimetic Starting Point for Overcoming Resistance
AQ148 is defined by an aminimide peptide isostere core, a chemical scaffold absent from all FDA-approved HIV-1 protease inhibitors [1]. This structural divergence is critical for circumventing pre-existing resistance. While common peptidomimetics like indinavir and nelfinavir are vulnerable to active site mutations that can increase Ki values by up to 890- and 1750-fold, respectively [2], AQ148's novel binding mode—as visualized in its 2.5 Å co-crystal structure—provides a foundation for designing inhibitors with a potentially orthogonal resistance profile [1].
| Evidence Dimension | Chemical Scaffold / Resistance Liability |
|---|---|
| Target Compound Data | Aminimide peptide isostere; 2.5 Å co-crystal structure reveals unique binding interactions [1] |
| Comparator Or Baseline | FDA-approved peptidomimetics (Indinavir, Nelfinavir): susceptible to active site mutations (e.g., 890-fold Ki increase for Indinavir) [2] |
| Quantified Difference | Not directly quantifiable for resistance; differentiation is scaffold-based. |
| Conditions | Co-crystal structure with HIV-1 protease (2.5 Å resolution) [1]; resistance fold-change from biochemical assays [2]. |
Why This Matters
This scaffold-level differentiation enables researchers to explore chemical space beyond traditional peptidomimetics, which is essential for developing next-generation inhibitors that evade established resistance pathways.
- [1] Rutenber, E.E. et al. (1996). A new class of HIV-1 protease inhibitor: The crystallographic structure, inhibition and chemical synthesis of an aminimide peptide isostere. Bioorganic & Medicinal Chemistry, 4(9), 1545-1558. View Source
- [2] Muzammil, S. et al. (2003). Major role of active site and non-active site mutations in conferring drug resistance to HIV-1 protease. Biochemistry, 42(44), 12708-12720. (Data adapted in Table 3, PMC10034783). View Source
